(Rac)-Saphenamycin

Description

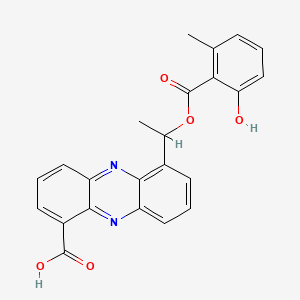

Structure

3D Structure

Properties

CAS No. |

634600-55-8 |

|---|---|

Molecular Formula |

C23H18N2O5 |

Molecular Weight |

402.4 g/mol |

IUPAC Name |

6-[1-(2-hydroxy-6-methylbenzoyl)oxyethyl]phenazine-1-carboxylic acid |

InChI |

InChI=1S/C23H18N2O5/c1-12-6-3-11-18(26)19(12)23(29)30-13(2)14-7-4-9-16-20(14)24-17-10-5-8-15(22(27)28)21(17)25-16/h3-11,13,26H,1-2H3,(H,27,28) |

InChI Key |

AXHGAUSFRHOIGV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)O)C(=O)OC(C)C2=C3C(=CC=C2)N=C4C(=N3)C=CC=C4C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Saphenamycin; Racemic ssaphenamycin; |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Analysis of (Rac)-Saphenamycin's Mechanism as a gp41 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global fight against Human Immunodeficiency Virus Type 1 (HIV-1) necessitates the continuous exploration of novel therapeutic agents that target various stages of the viral life cycle. One of the most critical steps for HIV-1 infection is the fusion of the viral envelope with the host cell membrane, a process mediated by the viral glycoprotein gp41. This makes gp41 a prime target for the development of entry inhibitors. Among the compounds identified as potential gp41 inhibitors is (Rac)-Saphenamycin, a synthetic molecule that has demonstrated anti-HIV-1 activity. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound as a gp41 inhibitor, with a focus on available data, experimental methodologies, and the underlying molecular interactions.

The HIV-1 Fusion Cascade and the Role of gp41

The entry of HIV-1 into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, such as T-helper cells and macrophages.[1][2] This initial binding triggers conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4.[1][2] Coreceptor binding induces further dramatic conformational rearrangements in the transmembrane subunit, gp41.

The gp41 protein is initially in a metastable, non-fusogenic state. Upon activation, it undergoes a series of transformations. A hydrophobic "fusion peptide" at the N-terminus of gp41 is inserted into the host cell membrane.[3] Subsequently, two heptad repeat regions within the gp41 ectodomain, designated as the N-terminal heptad repeat (NHR) and the C-terminal heptad repeat (CHR), interact. The NHR region forms a trimeric coiled-coil, and the CHR region folds back to pack into the grooves of the NHR trimer in an antiparallel manner. This process results in the formation of a highly stable six-helix bundle (6HB), a trimer of hairpins, which brings the viral and cellular membranes into close proximity, facilitating membrane fusion and the release of the viral core into the cytoplasm.[1]

This compound as a gp41 Inhibitor

This compound has been identified as an inhibitor of HIV-1 entry, with its mechanism of action attributed to the targeting of gp41. While detailed experimental data on the inhibitory activity of this compound is limited in publicly accessible literature, computational studies have provided valuable insights into its potential binding mode and mechanism.

Molecular Interactions and Binding Site

A key study utilizing structure-based virtual screening and molecular dynamics simulations has shed light on the putative interaction between this compound and gp41. This research suggests that this compound interacts with a critical region of the gp41 NHR.

Key Interaction:

-

π-π Stacking with Tryptophan 571 (Trp571): Molecular docking simulations indicate that this compound engages in π-π stacking interactions with the aromatic ring of the Trp571 residue located within the NHR of gp41.[4] This interaction is believed to be a crucial component of its inhibitory activity.

The following diagram illustrates the proposed binding of this compound to the gp41 NHR, preventing the formation of the six-helix bundle.

References

(Rac)-Saphenamycin: An In-depth Technical Guide on its Antibacterial Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Saphenamycin, a phenazine antibiotic produced by Streptomyces canarius, has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] This technical guide provides a comprehensive overview of the current understanding and postulated mechanisms of the antibacterial action of this compound. Drawing on the known bioactivities of phenazine compounds, this document outlines the likely molecular targets and cellular disruptions caused by Saphenamycin. Furthermore, it details essential experimental protocols for the elucidation of its precise mode of action, presents available quantitative data, and utilizes visualizations to depict key pathways and experimental workflows.

Introduction to this compound

Saphenamycin is a heterocyclic nitrogen-containing compound belonging to the phenazine class of antibiotics.[1][2] These redox-active secondary metabolites are known for their broad-spectrum antimicrobial properties.[3][4] The racemic form, this compound, has been synthesized and shown to possess potent antibacterial activity comparable to the natural product, indicating that its chirality does not significantly influence its antibacterial efficacy.[1][5] Its activity against drug-resistant pathogens underscores its potential as a lead compound for novel antibiotic development.

Postulated Antibacterial Mode of Action

While direct, in-depth studies on the specific molecular mechanisms of this compound are limited, the extensive research on related phenazine antibiotics allows for the formulation of a well-grounded hypothesis regarding its mode of action. The antibacterial activity of phenazines is generally attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and interference with cellular respiration.

Generation of Reactive Oxygen Species (ROS)

A primary proposed mechanism for phenazine antibiotics is the intracellular generation of ROS. This compound, through its redox-active phenazine core, can accept electrons from cellular reducing agents, such as NADH or NADPH. In the presence of oxygen, these reduced phenazines can then transfer the electron to molecular oxygen, generating superoxide radicals (O₂⁻). This process can initiate a cascade of reactions, producing other ROS like hydrogen peroxide (H₂O₂) and highly reactive hydroxyl radicals (•OH).[6] These ROS can cause widespread cellular damage by oxidizing lipids, proteins, and nucleic acids, ultimately leading to bacterial cell death.

Caption: Postulated mechanism of ROS generation by this compound.

Disruption of the Electron Transport Chain

Phenazines can act as electron shuttles, accepting electrons from components of the bacterial electron transport chain (ETC) and transferring them prematurely to terminal electron acceptors like oxygen. This uncoupling of the ETC disrupts the proton motive force, leading to a decrease in ATP synthesis and ultimately inhibiting cellular energy production. This action can contribute to the bactericidal effects of this compound.

Caption: Disruption of the bacterial electron transport chain by this compound.

Membrane Damage

Some phenazine compounds have been shown to directly interact with and disrupt the integrity of bacterial cell membranes.[7] This can lead to the leakage of essential intracellular components and dissipation of the membrane potential, contributing to cell death. While not definitively shown for Saphenamycin, this remains a plausible secondary mechanism of action.

Quantitative Data

The following tables summarize the available quantitative data on the antibacterial activity of this compound and its analogues.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus (fusidic acid and rifampicin resistant) | 0.1 - 0.2 | [1] |

Table 2: Minimum Inhibitory Concentrations (MIC) of Saphenamycin Analogues against Bacillus subtilis

| Analogue | MIC (µg/mL) | Reference |

| Analogue 1 | 0.07 | [8] |

| Analogue 2 | 3.93 | [8] |

| ... (data for 8 analogues) | ... | [8] |

Detailed Experimental Protocols

To further elucidate the precise mode of action of this compound, the following experimental protocols are recommended.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Method: Broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

-

Include positive (no antibiotic) and negative (no bacteria) growth controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.

-

Assay for Reactive Oxygen Species (ROS) Generation

This protocol measures the intracellular production of ROS in bacteria upon exposure to this compound.

-

Method: Using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Procedure:

-

Grow the bacterial culture to the mid-logarithmic phase.

-

Wash and resuspend the cells in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Load the cells with DCFH-DA, which is deacetylated intracellularly to non-fluorescent DCFH.

-

Treat the cells with different concentrations of this compound.

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 525 nm, respectively) using a fluorescence microplate reader or flow cytometer.

-

A known ROS inducer (e.g., H₂O₂) can be used as a positive control.

-

Assessment of Cell Membrane Integrity

This protocol evaluates the ability of this compound to disrupt the bacterial cell membrane.

-

Method: Using the membrane potential-sensitive dye DiSC₃(5) or the nucleic acid stain Propidium Iodide (PI).

-

Procedure (using PI):

-

Prepare a bacterial suspension in a suitable buffer.

-

Treat the cells with various concentrations of this compound.

-

Add PI to the cell suspension. PI can only enter cells with compromised membranes and intercalates with DNA, leading to a significant increase in fluorescence.

-

Measure the fluorescence intensity (e.g., excitation at 535 nm, emission at 617 nm).

-

A membrane-disrupting agent like polymyxin B can serve as a positive control.

-

Caption: Experimental workflow for elucidating the antibacterial mode of action.

Conclusion

This compound represents a promising antibacterial agent with potent activity against clinically relevant pathogens. Based on the known mechanisms of other phenazine antibiotics, its mode of action is likely multifaceted, primarily involving the induction of oxidative stress through the generation of reactive oxygen species and the disruption of the bacterial electron transport chain. Further targeted research employing the experimental protocols outlined in this guide is crucial to definitively establish its molecular targets and cellular effects. Such studies will be invaluable for the rational design and development of novel Saphenamycin-based therapeutics to combat the growing threat of antibiotic resistance.

References

- 1. First synthesis of racemic saphenamycin and its enantiomers. investigation of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Saphenamycin, a novel antibiotic from a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A phenazine-inspired framework for identifying biological functions of microbial redox-active metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The zeamine antibiotics affect the integrity of bacterial membranes [biblio.ugent.be]

- 8. Solid-phase synthesis of new saphenamycin analogues with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Purification and Characterization of (Rac)-Saphenamycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saphenamycin is a phenazine antibiotic with a range of biological activities, including antibacterial and anti-HIV-1 properties.[1] This document provides detailed application notes and protocols for the purification and characterization of racemic Saphenamycin, referred to as (Rac)-Saphenamycin. The methodologies described herein are compiled from published procedures for Saphenamycin, its analogues, and related phenazine compounds, offering a comprehensive guide for researchers in medicinal chemistry, drug discovery, and pharmacology.

Data Presentation

Table 1: Physicochemical Properties of Saphenamycin

| Property | Value | Reference |

| Molecular Formula | C₂₃H₁₈N₂O₅ | [2] |

| Molecular Weight | 402.40 g/mol | [2] |

| Appearance | Yellow crystals | [3] |

| CAS Number | 634600-55-8 | [2] |

Table 2: Antimicrobial Activity of Saphenamycin Analogues

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Saphenamycin Analogue 1 | Bacillus subtilis | 0.07 | [1] |

| Saphenamycin Analogue 2 | Bacillus subtilis | 0.15 | [1] |

| Saphenamycin Analogue 3 | Bacillus subtilis | 3.93 | [1] |

| Saphenamycin Analogue 4 | Proteus mirabilis | >100 | [1] |

Experimental Protocols

Disclaimer: The following protocols are representative methods based on the purification and characterization of phenazine antibiotics and synthetic analogues of Saphenamycin.[1][3][4][5] Researchers should optimize these protocols based on their specific experimental conditions and available instrumentation.

Protocol 1: Purification of this compound by Silica Gel Column Chromatography

This protocol describes the purification of crude this compound using silica gel column chromatography.

Materials:

-

Crude this compound extract

-

Silica gel (60-120 mesh)

-

Solvents: n-hexane, ethyl acetate, methanol, chloroform (all HPLC grade)

-

Glass column with stopcock

-

Sand

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm and 366 nm)

Procedure:

-

Column Packing:

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a layer of sand (approximately 1-2 cm).

-

Prepare a slurry of silica gel in n-hexane.

-

Pour the slurry into the column and allow it to settle, gently tapping the column to ensure even packing.

-

Add another layer of sand on top of the silica gel bed.

-

Equilibrate the column by running the initial mobile phase through it.

-

-

Sample Loading:

-

Dissolve the crude this compound extract in a minimal amount of the initial mobile phase (e.g., a mixture of n-hexane and ethyl acetate).

-

Carefully load the sample onto the top of the silica gel column.

-

-

Elution:

-

Begin elution with a non-polar solvent system (e.g., 9:1 n-hexane:ethyl acetate).

-

Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate and then introducing methanol or chloroform. A suggested gradient could be:

-

n-hexane:ethyl acetate (from 9:1 to 1:1)

-

ethyl acetate:methanol (from 99:1 to 9:1)

-

-

Collect fractions of a consistent volume (e.g., 10-20 mL).

-

-

Fraction Analysis:

-

Monitor the separation by spotting each fraction on a TLC plate.

-

Develop the TLC plate in an appropriate solvent system (e.g., 7:3 n-hexane:ethyl acetate).

-

Visualize the spots under a UV lamp.

-

Pool the fractions containing the pure this compound.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

-

Protocol 2: Characterization of this compound

This protocol outlines the analytical techniques for confirming the identity and purity of the purified this compound.

A. High-Performance Liquid Chromatography (HPLC)

-

System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 365 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the purified compound in the initial mobile phase.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Experiments:

-

¹H NMR: To determine the proton environment.

-

¹³C NMR: To determine the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity and aid in structural elucidation.

-

C. Mass Spectrometry (MS)

-

Instrument: An electrospray ionization mass spectrometer (ESI-MS).

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer.

-

Analysis: Determine the molecular weight of the compound from the [M+H]⁺ or [M-H]⁻ ion peak. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the purification and characterization of this compound.

Signaling Pathways

Antibacterial Mechanism of Action

Phenazine antibiotics like Saphenamycin are known to act as electron shuttles, leading to the generation of reactive oxygen species (ROS) which cause cellular damage and bacterial cell death.[6][7]

Caption: Proposed antibacterial mechanism of this compound via ROS generation.

Anti-HIV-1 Mechanism of Action

This compound has been identified as an inhibitor of the HIV-1 glycoprotein gp41, which is crucial for the fusion of the viral and host cell membranes.[2] By targeting gp41, Saphenamycin prevents this fusion event, thereby inhibiting viral entry.[8][9][10]

Caption: Inhibition of HIV-1 entry by this compound targeting gp41.

References

- 1. Solid-phase synthesis of new saphenamycin analogues with antimicrobial activity [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Isolation and structure elucidation of phenazine derivative from Streptomyces sp. strain UICC B-92 isolated from Neesia altissima (Malvaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Structural Insights into the Mechanisms of Action of Short-Peptide HIV-1 Fusion Inhibitors Targeting the Gp41 Pocket [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of small molecule fusion inhibitors targeting HIV-1 gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antiviral Assays with (Rac)-Saphenamycin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting antiviral assays with (Rac)-Saphenamycin, a known inhibitor of the HIV-1 glycoprotein 41 (gp41). The protocols outlined below detail the necessary steps to evaluate its efficacy and cytotoxicity in a laboratory setting.

Introduction

This compound has been identified as a promising antiviral compound that targets the HIV-1 gp41 protein.[1][2] Gp41 is a critical component of the viral fusion machinery, mediating the entry of the virus into host cells. By inhibiting gp41, this compound can potentially block this essential step in the viral life cycle. These notes provide standardized protocols for researchers to assess the antiviral activity of this compound and similar compounds.

Data Presentation

Quantitative data from antiviral and cytotoxicity assays should be meticulously recorded and presented to determine the therapeutic window of the compound. The key parameters are the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the compound's antiviral specificity. An SI value greater than 10 is generally considered indicative of promising antiviral activity.

Table 1: Antiviral Activity and Cytotoxicity of this compound against HIV-1

| Virus Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| HIV-1 (e.g., NL4-3) | TZM-bl | Luciferase Reporter Assay | Data not available | Data not available | Data not available |

| HIV-1 (e.g., HXB2) | MT-4 | p24 Antigen Capture ELISA | Data not available | Data not available | Data not available |

| Uninfected | MT-4 | MTT Assay | N/A | Data not available | N/A |

Note: Specific EC50 and CC50 values for this compound are not currently available in the public domain. This table serves as a template for researchers to populate with their own experimental data.

Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay

This protocol determines the concentration of this compound that reduces the viability of host cells by 50%.

Materials:

-

This compound

-

MT-4 cells (or other suitable host cell line)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader (570 nm)

Procedure:

-

Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells (cell control) and wells with medium only (background control).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration compared to the untreated cell control.

-

Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Determination of 50% Effective Concentration (EC50) using a HIV-1 p24 Antigen Capture ELISA

This protocol measures the concentration of this compound required to inhibit HIV-1 replication by 50% by quantifying the amount of viral p24 antigen produced.

Materials:

-

This compound

-

HIV-1 stock (e.g., NL4-3 strain)

-

MT-4 cells

-

96-well microtiter plates

-

HIV-1 p24 Antigen Capture ELISA kit

-

Plate reader

Procedure:

-

Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Prepare serial dilutions of this compound.

-

Pre-treat the cells with the diluted compound for 1-2 hours.

-

Infect the cells with a known titer of HIV-1. Include wells with infected, untreated cells (virus control) and uninfected, untreated cells (cell control).

-

Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.

-

Collect the cell culture supernatant.

-

Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen Capture ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of viral inhibition for each concentration compared to the virus control.

-

Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: HIV-1 gp41-Mediated Cell-Cell Fusion Assay

This assay assesses the ability of this compound to inhibit the fusion of cells expressing the HIV-1 envelope protein with cells expressing CD4 and co-receptors.

Materials:

-

Effector cells (e.g., H9 cells chronically infected with HIV-1, or cells co-transfected with plasmids expressing HIV-1 Env and Tat)

-

Target cells (e.g., TZM-bl cells, which express CD4, CXCR4, and CCR5, and contain a Tat-inducible luciferase reporter gene)

-

This compound

-

96-well plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed target cells (TZM-bl) in a 96-well plate and incubate overnight.

-

On the day of the assay, pre-incubate the effector cells with serial dilutions of this compound for 1 hour.

-

Add the pre-treated effector cells to the target cells.

-

Co-culture the cells for 6-8 hours at 37°C to allow for cell fusion and Tat-mediated transactivation of the luciferase gene.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Calculate the percentage of fusion inhibition for each concentration compared to the untreated control.

-

Determine the EC50 value from the dose-response curve.

Visualization of Workflows and Signaling Pathways

Caption: Workflow for CC50 determination using MTT assay.

Caption: Workflow for EC50 determination via p24 ELISA.

Caption: HIV-1 entry and inhibition by this compound.

References

Application Note: Determination of the Minimum Inhibitory Concentration (MIC) of (Rac)-Saphenamycin against Staphylococcus aureus

Audience: Researchers, scientists, and drug development professionals.

Introduction

Staphylococcus aureus is a significant human pathogen responsible for a wide range of infections, from minor skin conditions to life-threatening diseases such as pneumonia, meningitis, and sepsis. The emergence of multidrug-resistant strains, particularly methicillin-resistant S. aureus (MRSA), has underscored the urgent need for novel antimicrobial agents. Saphenamycin, a phenazine antibiotic produced by Streptomyces species, has demonstrated potent activity against Gram-positive bacteria. This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the racemic form of Saphenamycin, (Rac)-Saphenamycin, against S. aureus using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

This compound is a promising antibiotic candidate, and studies have shown it to be effective against resistant strains of S. aureus, with reported MIC values in the range of 0.1-0.2 µg/mL[1]. The racemic nature of the compound has been found to not significantly impact its antibacterial efficacy[1]. This protocol will guide researchers in accurately assessing the in vitro potency of this compound, a critical step in the evaluation of new antimicrobial agents.

Data Presentation

The following table summarizes hypothetical MIC data for this compound against various representative strains of S. aureus.

| S. aureus Strain | Strain Characteristics | This compound MIC (µg/mL) |

| ATCC 29213 | Methicillin-Sensitive (MSSA), Quality Control Strain | 0.125 |

| ATCC 43300 | Methicillin-Resistant (MRSA) | 0.25 |

| Clinical Isolate 1 | Vancomycin-Intermediate (VISA) | 0.25 |

| Clinical Isolate 2 | Fusidic Acid-Resistant | 0.125 |

| Clinical Isolate 3 | Rifampicin-Resistant | 0.125 |

Experimental Protocols

Materials

-

This compound (powder form)

-

S. aureus strains (e.g., ATCC 29213, ATCC 43300, and relevant clinical isolates)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well microtiter plates

-

Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

-

McFarland 0.5 turbidity standard

-

Spectrophotometer

-

Incubator (35 ± 2°C)

-

Micropipettes and sterile tips

-

Sterile reservoirs

Protocol for MIC Determination by Broth Microdilution

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document M07.

1. Preparation of this compound Stock Solution:

-

Accurately weigh a sufficient amount of this compound powder.

-

Dissolve the compound in 100% DMSO to prepare a stock solution of 1.28 mg/mL.

-

Ensure complete dissolution. This stock solution can be stored at -20°C for short periods.

2. Preparation of the Bacterial Inoculum:

-

From a fresh (18-24 hours) culture of S. aureus on a non-selective agar plate, select 3-5 isolated colonies.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension 1:100 in CAMHB to obtain a standardized inoculum of approximately 1-2 x 10⁶ CFU/mL.

3. Preparation of the Microtiter Plate:

-

This protocol will use a 2-fold serial dilution of this compound.

-

Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution (1.28 mg/mL in DMSO, further diluted in CAMHB to a starting concentration for the plate, e.g., 12.8 µg/mL) to the first well of each row to be tested.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second well, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a concentration range from, for example, 6.4 µg/mL to 0.0125 µg/mL.

-

The eleventh well will serve as the growth control (no antibiotic), and the twelfth well will serve as the sterility control (no bacteria).

4. Inoculation and Incubation:

-

Add 10 µL of the standardized bacterial inoculum (1-2 x 10⁶ CFU/mL) to each well from 1 to 11. This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in a final volume of 110 µL.

-

Do not add bacteria to the sterility control well (well 12).

-

Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.

5. Reading and Interpretation of Results:

-

After incubation, visually inspect the microtiter plate for bacterial growth. A button of cells at the bottom of the well indicates growth.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

The growth control well should show turbidity, and the sterility control well should remain clear.

Mandatory Visualization

Caption: Workflow for MIC determination of this compound.

References

Application Notes and Protocols for In Vitro Experimental Design Using (Rac)-Saphenamycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Saphenamycin is a phenazine antibiotic that has demonstrated potent activity against Gram-positive bacteria, including resistant strains of Staphylococcus aureus, as well as notable anti-proliferative effects against certain cancer cell lines.[][2] This document provides detailed application notes and standardized protocols for the in vitro evaluation of this compound, focusing on its antimicrobial and cytotoxic properties. The provided methodologies will guide researchers in designing experiments to assess its efficacy and elucidate its mechanism of action.

Data Presentation

The following tables summarize the available quantitative data for the biological activity of Saphenamycin and its analogs. This information is crucial for determining appropriate concentration ranges for in vitro studies.

Table 1: Antiproliferative Activity of this compound against Murine Leukemia Cell Lines

| Cell Line | Compound | ID50 (µg/mL) |

| L5178Y | This compound | 0.15[][3] |

| L1210 | This compound | 0.6-2.5[][3] |

Table 2: Antimicrobial Activity of Saphenamycin and its Analogues

| Microorganism | Compound | MIC (µg/mL) |

| Staphylococcus aureus (fusidic acid and rifampicin resistant) | Saphenamycin | 0.1-0.2[2] |

| Bacillus subtilis | Saphenamycin Analogues | 0.07-3.93[4] |

Experimental Protocols

This section details the step-by-step protocols for key in vitro experiments to characterize the biological activities of this compound.

Protocol 1: Determination of In Vitro Cytotoxicity using MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on mammalian cancer cell lines.

Materials:

-

This compound

-

Target cancer cell lines (e.g., L5178Y, L1210)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

-

Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Assessment of Apoptosis Induction by Caspase-3/7 Activity Assay

This protocol measures the activation of executioner caspases 3 and 7, key markers of apoptosis.

Materials:

-

This compound

-

Target cancer cell lines

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay kit (or equivalent)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol, using a white-walled 96-well plate. It is recommended to use concentrations around the predetermined IC50 value.

-

Incubation: Incubate the plate for a time course (e.g., 6, 12, 24 hours) at 37°C in a 5% CO₂ incubator.

-

Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

-

Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.

Protocol 3: Evaluation of NF-κB Inhibition

This protocol describes a method to investigate the potential inhibitory effect of this compound on the NF-κB signaling pathway by monitoring the translocation of the p65 subunit.

Materials:

-

This compound

-

HeLa or other suitable cell line

-

TNF-α (Tumor Necrosis Factor-alpha)

-

96-well imaging plates

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

DAPI (4′,6-diamidino-2-phenylindole)

-

Formaldehyde

-

Triton X-100

-

High-content imaging system or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells into a 96-well imaging plate and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

NF-κB Activation: Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 30 minutes to induce NF-κB p65 translocation.

-

Fixation and Permeabilization: Fix the cells with 4% formaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Immunostaining: Incubate the cells with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.

-

Data Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 signal. A decrease in this ratio in the presence of this compound would indicate inhibition of NF-κB translocation.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol outlines the use of the DCFH-DA probe to detect changes in intracellular ROS levels upon treatment with this compound.

Materials:

-

This compound

-

Target cell line

-

Black, clear-bottom 96-well plates

-

DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

-

H₂O₂ (Hydrogen peroxide) as a positive control

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and incubate overnight.

-

DCFH-DA Loading: Wash the cells with warm HBSS and then incubate them with 10 µM DCFH-DA in HBSS for 30 minutes at 37°C in the dark.

-

Compound Treatment: Wash the cells again with HBSS to remove excess probe. Add HBSS containing various concentrations of this compound to the wells. Include a positive control (H₂O₂) and a vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 1-4 hours) at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Data Analysis: Compare the fluorescence intensity of the treated cells to the vehicle control to determine the effect of this compound on ROS production.

Protocol 5: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Compound Dilution: Perform a serial two-fold dilution of this compound in MHB in a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Mandatory Visualization

Caption: Workflow for in vitro evaluation of this compound.

Caption: Hypothetical signaling pathway for apoptosis induction.

Caption: Logical relationships of potential biological effects.

References

(Rac)-Saphenamycin: A Tool for Investigating HIV-1 Entry Mechanisms

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (Rac)-Saphenamycin, a phenazine-class compound, in the study of HIV-1 entry mechanisms. This compound has been identified as an inhibitor of the HIV-1 envelope glycoprotein gp41, a critical component of the viral fusion machinery.[1] These notes are intended to guide researchers in utilizing this compound to investigate the intricacies of viral entry and to screen for novel antiretroviral agents.

Introduction to HIV-1 Entry and the Role of gp41

The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein (Env) complex, a trimer of gp120 and gp41 subunits, to the CD4 receptor on the target cell surface.[2][3] This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4.[4] Coreceptor binding induces a dramatic refolding of the transmembrane subunit, gp41.[2][5]

The gp41 protein plays the central role in the fusion of the viral and cellular membranes.[3][5] It undergoes a transition from a non-fusogenic state to a transient pre-hairpin intermediate, which then collapses into a stable six-helix bundle (6-HB).[2][3] This structural rearrangement provides the energy to bring the viral and host cell membranes into close proximity, leading to membrane fusion and the release of the viral core into the cytoplasm.[2][5] Because of its essential and highly conserved role, gp41 is a key target for the development of HIV-1 entry inhibitors.[3][5][6]

This compound is a small molecule inhibitor that is reported to target gp41, likely interfering with the conformational changes required for the formation of the six-helix bundle and subsequent membrane fusion.[1]

Data Presentation

For a novel compound like this compound, researchers would typically generate data to populate a table similar to the one below. This involves performing antiviral activity assays and cytotoxicity assays.

Table 1: Hypothetical Antiviral Activity and Cytotoxicity Profile of a gp41 Inhibitor

| Assay Type | Cell Line | Virus Strain | Parameter | Value (µM) | Selectivity Index (SI) |

| Antiviral Activity | TZM-bl | HIV-1 NL4-3 | EC50 | Data not available | Calculated as CC50/EC50 |

| Cytotoxicity | TZM-bl | N/A | CC50 | Data not available | N/A |

| Antiviral Activity | PMBCs | HIV-1 BaL | EC50 | Data not available | Calculated as CC50/EC50 |

| Cytotoxicity | PMBCs | N/A | CC50 | Data not available | N/A |

EC50: The concentration of the compound that inhibits viral replication by 50%. CC50: The concentration of the compound that reduces cell viability by 50%. PBMCs: Peripheral Blood Mononuclear Cells.

Signaling Pathways and Experimental Workflows

Mechanism of HIV-1 Entry and gp41 Inhibition

The following diagram illustrates the key steps of HIV-1 entry and the proposed mechanism of action for a gp41 inhibitor like this compound. The inhibitor acts by preventing the formation of the six-helix bundle, a critical step for membrane fusion.

Caption: HIV-1 entry pathway and the inhibitory action of this compound on gp41.

General Experimental Workflow for Characterizing a gp41 Inhibitor

This diagram outlines a typical workflow for researchers to characterize the anti-HIV-1 activity and mechanism of action of a compound like this compound.

Caption: Workflow for evaluating a potential HIV-1 gp41 entry inhibitor.

Experimental Protocols

The following are generalized, detailed protocols based on standard methods used in the field to evaluate HIV-1 entry inhibitors. Researchers should adapt these protocols based on their specific laboratory conditions, cell lines, and viral strains.

Protocol 1: HIV-1 Antiviral Activity Assay in TZM-bl Cells

This assay quantifies the ability of a compound to inhibit HIV-1 infection in a genetically engineered HeLa cell line (TZM-bl) that expresses CD4, CXCR4, and CCR5 and contains an integrated HIV-1 LTR-luciferase reporter cassette.

Materials:

-

TZM-bl cells (NIH AIDS Reagent Program)

-

Complete DMEM (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

-

This compound stock solution (in DMSO)

-

HIV-1 laboratory-adapted strain (e.g., NL4-3, BaL)

-

96-well flat-bottom tissue culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count TZM-bl cells.

-

Seed 1 x 10⁴ cells per well in 100 µL of complete DMEM in a 96-well plate.

-

Incubate overnight at 37°C, 5% CO₂.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of this compound in complete DMEM. It is critical to maintain a final DMSO concentration below 0.5% to avoid solvent toxicity.

-

Remove the media from the cells and add 50 µL of the diluted compound to the appropriate wells. Include "cells only" (no virus, no compound) and "virus control" (virus, no compound) wells.

-

-

Viral Infection:

-

Dilute the HIV-1 stock to a predetermined titer that yields a high signal-to-noise ratio in the luciferase assay.

-

Add 50 µL of the diluted virus to each well (except "cells only" wells).

-

The final volume in each well will be 100 µL.

-

-

Incubation:

-

Incubate the plate for 48 hours at 37°C, 5% CO₂.

-

-

Luciferase Measurement:

-

After incubation, remove 50 µL of supernatant from each well.

-

Add 50 µL of luciferase assay reagent to each well.

-

Incubate for 2-5 minutes at room temperature, protected from light.

-

Measure luminescence using a plate luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the virus control wells.

-

Use non-linear regression analysis (e.g., log(inhibitor) vs. normalized response) to determine the EC50 value.

-

Protocol 2: Cell-Cell Fusion (Syncytia Formation) Assay

This assay assesses the ability of a gp41 inhibitor to block the fusion between HIV-1 Env-expressing cells and CD4/co-receptor-expressing cells.

Materials:

-

Effector Cells: HEK293T or HeLa cells transiently or stably expressing HIV-1 Env (e.g., from the BaL or HXB2 strain).

-

Target Cells: TZM-bl cells.

-

Complete DMEM.

-

This compound stock solution (in DMSO).

-

Microscope with imaging capabilities.

-

Luciferase assay system (if using TZM-bl cells as readout).

Procedure:

-

Target Cell Seeding:

-

Seed TZM-bl cells in a 96-well plate as described in Protocol 1 and incubate overnight.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound.

-

Remove media from the TZM-bl cells and add 100 µL of the diluted compound.

-

-

Effector Cell Addition:

-

Detach the HIV-1 Env-expressing effector cells using a non-enzymatic cell dissociation solution.

-

Resuspend the effector cells in complete DMEM.

-

Add 1 x 10⁴ effector cells in 100 µL to each well containing the target cells and compound.

-

-

Co-culture Incubation:

-

Incubate the co-culture for 6-8 hours at 37°C, 5% CO₂. This duration is typically sufficient for syncytia to form and for Tat-mediated transactivation of the luciferase gene in TZM-bl cells.

-

-

Quantification of Fusion:

-

Method A (Microscopy): Manually count the number of syncytia (large, multinucleated cells containing >4 nuclei) in several fields of view for each well.

-

Method B (Luciferase Assay): Measure luciferase activity as described in Protocol 1. The luciferase signal is proportional to the extent of cell-cell fusion.

-

-

Data Analysis:

-

Calculate the percentage of fusion inhibition relative to the "no compound" control.

-

Determine the IC50 value for the inhibition of cell-cell fusion.

-

Protocol 3: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of the compound to ensure that the observed antiviral effect is not due to cell death.

Materials:

-

Target cell line (e.g., TZM-bl, PBMCs).

-

Complete cell culture medium.

-

This compound stock solution (in DMSO).

-

96-well plates.

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

Procedure:

-

Cell Seeding and Compound Addition:

-

Seed cells and add serial dilutions of this compound as described in Protocol 1, but do not add any virus. Include "cells only" (no compound) and "media only" (no cells) wells.

-

Incubate for the same duration as the antiviral assay (e.g., 48 hours).

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, 5% CO₂. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Add 100 µL of solubilization buffer to each well.

-

Mix thoroughly to dissolve the formazan crystals. Incubate overnight at 37°C if necessary.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the "cells only" control.

-

Use non-linear regression to determine the CC50 value.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Structural Insights into the Mechanisms of Action of Short-Peptide HIV-1 Fusion Inhibitors Targeting the Gp41 Pocket [frontiersin.org]

- 3. Inhibition of HIV Entry by Targeting the Envelope Transmembrane Subunit gp41 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are gp41 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Gp41 - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for (Rac)-Saphenamycin in Gram-Positive Bacteria Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Saphenamycin is a racemic mixture of the phenazine antibiotic, Saphenamycin. Phenazine compounds are known for their redox-active properties and broad biological activities. This compound has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including drug-resistant strains of Staphylococcus aureus. These application notes provide an overview of its use in research, detailed experimental protocols, and a summary of its antibacterial efficacy.

Mechanism of Action

The precise mechanism of action for this compound is not fully elucidated; however, based on the known activities of phenazine antibiotics, it is hypothesized to function as a redox-active compound. This activity leads to the generation of reactive oxygen species (ROS) within the bacterial cell. The accumulation of ROS induces oxidative stress, which can damage cellular components such as DNA, proteins, and lipids, ultimately leading to bacterial cell death.

Putative Signaling Pathway in Staphylococcus aureus

The following diagram illustrates a hypothetical signaling pathway for the action of this compound in S. aureus, based on the induction of oxidative stress.

Application Notes and Protocols for the Quantification of (Rac)-Saphenamycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saphenamycin, a member of the phenazine class of antibiotics, has demonstrated significant antimicrobial activity. As with any potential therapeutic agent, accurate and precise quantification is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the analytical quantification of racemic Saphenamycin, referred to as (Rac)-Saphenamycin. The methodologies described herein are based on established analytical techniques for phenazine compounds and are intended to serve as a comprehensive guide for researchers. These protocols include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method provides a robust and widely accessible technique for the routine quantification of this compound in various matrices.

Quantitative Data Summary

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 0.5 - 100 µg/mL |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Experimental Protocol

1.1. Instrumentation and Materials

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

This compound reference standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid, analytical grade

1.2. Chromatographic Conditions

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient Elution:

-

0-2 min: 30% B

-

2-10 min: 30% to 90% B

-

10-12 min: 90% B

-

12-12.1 min: 90% to 30% B

-

12.1-15 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 285 nm and 450 nm (Phenazine backbone and visible absorbance)[1]

-

Injection Volume: 10 µL

1.3. Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linear range (0.5 - 100 µg/mL).

-

Sample Preparation: To extract this compound from a biological matrix (e.g., plasma, tissue homogenate), a protein precipitation followed by solid-phase extraction (SPE) is recommended.

-

Add three volumes of cold acetonitrile to one volume of the sample.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

Experimental Workflow

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended.

Quantitative Data Summary

| Parameter | Result |

| Linearity (r²) | > 0.9995 |

| Range | 0.1 - 500 ng/mL |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Experimental Protocol

2.1. Instrumentation and Materials

-

LC-MS/MS system (Triple Quadrupole)

-

UPLC/UHPLC system

-

C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

-

This compound reference standard and a suitable internal standard (IS) (e.g., deuterated Saphenamycin)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid, LC-MS grade

2.2. LC Conditions

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient Elution:

-

0-1 min: 20% B

-

1-5 min: 20% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 20% B

-

6.1-8 min: 20% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

2.3. MS/MS Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Hypothetical MRM Transitions:

-

This compound: Precursor ion (e.g., [M+H]⁺) → Product ion 1 (quantifier), Product ion 2 (qualifier)

-

Internal Standard: Precursor ion → Product ion

-

-

Ion Source Parameters: To be optimized for the specific instrument (e.g., Capillary Voltage, Source Temperature, Gas Flow).

2.4. Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): As described in the HPLC-UV protocol.

-

Working Standard Solutions: Prepare serial dilutions in the appropriate matrix (e.g., blank plasma) to construct the calibration curve.

-

Sample Preparation: Similar to the HPLC-UV protocol, but with the addition of the internal standard prior to extraction.

Experimental Workflow

UV-Vis Spectrophotometry

A simple and rapid method for the quantification of this compound in pure solutions or simple formulations.

Quantitative Data Summary

| Parameter | Result |

| Linearity (r²) | > 0.998 |

| Range | 1 - 25 µg/mL |

| Molar Absorptivity (ε) | To be determined experimentally |

Experimental Protocol

3.1. Instrumentation and Materials

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound reference standard

-

Methanol, spectroscopic grade

3.2. Measurement Parameters

-

Wavelength Scan: 200 - 600 nm to determine the wavelength of maximum absorbance (λmax). Based on literature for similar phenazine compounds, λmax is expected around 285 nm and 450 nm.[1]

-

Quantification Wavelength: Use the determined λmax for absorbance measurements.

3.3. Standard and Sample Preparation

-

Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to cover the linear range (e.g., 1, 5, 10, 15, 20, 25 µg/mL).

-

Sample Preparation: Dissolve the sample in methanol and dilute to a concentration within the linear range.

3.4. Analysis Procedure

-

Set the spectrophotometer to the determined λmax.

-

Use methanol as the blank to zero the instrument.

-

Measure the absorbance of each working standard solution.

-

Construct a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the sample solution.

-

Determine the concentration of this compound in the sample using the calibration curve.

Experimental Workflow

Stability Indicating Study Protocol

To ensure the reliability of quantitative data, the stability of this compound should be evaluated.

4.1. Stress Conditions

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 2, 4, 8, and 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 2, 4, 8, and 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.

-

Thermal Degradation: 80 °C for 24, 48, and 72 hours (solid state and in solution).

-

Photostability: Exposure to UV light (254 nm) and visible light for 24, 48, and 72 hours.

4.2. Analytical Procedure

-

Use the developed HPLC-UV method to analyze the stressed samples.

-

Monitor for the appearance of degradation peaks and the decrease in the peak area of the parent this compound.

-

Peak purity of the this compound peak should be assessed using a photodiode array (PDA) detector to ensure no co-eluting degradation products.

Proposed Signaling Pathway

While the exact mechanism of action for Saphenamycin is not fully elucidated, as a phenazine antibiotic, it is proposed to interfere with cellular respiration and induce oxidative stress.

Disclaimer: The quantitative data and experimental protocols provided are proposed based on established methods for similar compounds and require experimental validation for this compound. The signaling pathway is a hypothetical representation.

References

Application Notes & Protocols: Cell Culture Models for Testing (Rac)-Saphenamycin Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Saphenamycin is a racemic mixture of a phenazine-based compound. While its activity as a gp41 inhibitor in the context of anti-HIV research has been noted, the potential anti-cancer efficacy of this compound and its analogs is an emerging area of interest.[1] Phenazine antibiotics, the broader class to which Saphenamycin belongs, have demonstrated cytotoxic activities against various cancer cell lines, suggesting that this compound may also possess valuable anti-neoplastic properties.[2][3][4]

These application notes provide a comprehensive guide for establishing robust cell culture models to evaluate the efficacy of this compound. The protocols outlined below detail methods for assessing cytotoxicity, induction of apoptosis, and effects on cell cycle progression.

Recommended Cell Culture Models

The selection of appropriate cell lines is critical for evaluating the anti-cancer potential of this compound. Based on studies of related phenazine compounds, the following human cancer cell lines are recommended as initial models for screening:

-

Leukemia: P388 (murine leukemia) has shown sensitivity to phenazine antibiotics like phenazinomycin and PD 116152.[2][3] Human leukemia cell lines such as Jurkat (T-cell leukemia) or K562 (chronic myelogenous leukemia) would be appropriate human-derived counterparts.

-

Cervical Cancer: HeLa cells have been used to test the cytotoxicity of phenazinomycin.[2]

-

Breast Cancer: The MCF-7 cell line has shown sensitivity to the phenazine derivative N-(2-hydroxyphenyl)-2-phenazinamine (NHP).[4]

-

Colon Carcinoma: HCT-8 has been used to test the in vitro anti-tumor activity of ecteinascidin-saframycin analogs.[5]

-

Liver Carcinoma: Bel-7402 is another cell line used in the evaluation of ecteinascidin-saframycin analogs.[5]

-

Gastric Carcinoma: BGC-823 has been utilized for testing ecteinascidin-saframycin analogs.[5]

It is also recommended to include a non-cancerous cell line, such as human dermal fibroblasts (HDF) or a non-cancerous epithelial cell line, to assess the selectivity of this compound's cytotoxic effects.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.

Materials:

-

Selected cancer cell lines

-

This compound

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO in medium) to each well.

-

Incubate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][6]

Materials:

-

Selected cancer cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 1 x 10^6 cells/well.[3]

-

After 24 hours, treat the cells with this compound at concentrations around the determined IC50 value. Include a vehicle control.

-

Incubate for 24 or 48 hours.

-

Harvest the cells (including floating cells in the supernatant) by trypsinization.[3]

-

Wash the cells twice with cold PBS and centrifuge at 670 x g for 5 minutes.[3]

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][5]

Materials:

-

Selected cancer cell lines

-

This compound

-

6-well plates

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.

-

Harvest the cells by trypsinization.

-

Wash the cells with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: IC50 Values of this compound in Different Cancer Cell Lines

| Cell Line | Tissue of Origin | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast Cancer | 48 | Data |

| HeLa | Cervical Cancer | 48 | Data |

| Jurkat | Leukemia | 48 | Data |

| HCT-8 | Colon Carcinoma | 48 | Data |

| HDF | Normal Fibroblast | 48 | Data |

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (24h Treatment)

| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |

| Vehicle Control | Data | Data | Data | Data |

| This compound (IC50/2) | Data | Data | Data | Data |

| This compound (IC50) | Data | Data | Data | Data |

| This compound (2xIC50) | Data | Data | Data | Data |

Table 3: Cell Cycle Distribution in HeLa Cells after Treatment with this compound (48h)

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | Data | Data | Data |

| This compound (IC50/2) | Data | Data | Data |

| This compound (IC50) | Data | Data | Data |

| This compound (2xIC50) | Data | Data | Data |

Visualizations

Experimental Workflow

Caption: Experimental workflow for assessing this compound efficacy.

Hypothetical Signaling Pathway for Phenazine-Induced Apoptosis

While the precise mechanism of this compound in cancer cells is yet to be fully elucidated, many cytotoxic agents induce apoptosis through the intrinsic (mitochondrial) pathway. This diagram illustrates a hypothetical pathway.

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Studies on a novel antitumor antibiotic, phenazinomycin: taxonomy, fermentation, isolation, and physicochemical and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PD 116,152, a novel phenazine antitumor antibiotic. Discovery, fermentation, culture characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Structural Characterization, Antimicrobial, Antibiofilm, Antioxidant, Anticancer and Acute Toxicity Properties of N-(2-hydroxyphenyl)-2-phenazinamine From Nocardiopsis exhalans (KP149558) [frontiersin.org]

- 5. Synthesis and antitumor activity of simplified ecteinascidin-saframycin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center for (Rac)-Saphenamycin Synthesis

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the total synthesis of (Rac)-Saphenamycin. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, alongside detailed experimental protocols and data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and its key intermediates.

Synthesis of the Phenazine Core: Saphenic Acid

Question: I am experiencing low yields and the formation of multiple byproducts during the synthesis of the saphenic acid core. What are the likely causes and how can I mitigate them?

Answer: The construction of the substituted phenazine ring system, which forms the core of saphenic acid, is a common bottleneck. Traditional synthetic routes often involve harsh reaction conditions, which can lead to low recovery efficiency and the generation of hard-to-remove impurities and toxic byproducts.[1][2]

Common Challenges:

-

Formation of Isomers: Condensation reactions for building the phenazine core can lack regioselectivity, resulting in a mixture of isomers that are difficult to separate.

-

Oxidative Side Reactions: Phenazine precursors and intermediates can be susceptible to air oxidation, leading to the formation of undesired colored byproducts.

-

Product Degradation: The use of high temperatures or strong acids/bases can cause the decomposition of both starting materials and the desired product.

Troubleshooting Recommendations:

-

Maintain an Inert Atmosphere: To prevent oxidative side reactions, it is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon.

-

Optimize Reaction Temperature: Carefully control the reaction temperature. In some cases, running the reaction at a lower temperature for a longer duration can improve the yield and reduce byproduct formation.

-

Chromatographic Purification: Purification by column chromatography is often essential. A gradient elution with a suitable solvent system may be necessary to achieve good separation of the desired product from isomers and other impurities.

Allyl Protection of Saphenic Acid

Question: I am having issues with the allyl protection of the carboxylic acid and phenolic hydroxyl groups of saphenic acid. What are the potential pitfalls?

Answer: The simultaneous protection of both the carboxylic acid and the phenolic hydroxyl group using allyl bromide is a critical step. While this strategy is effective, several challenges can arise.

Common Challenges:

-

Incomplete Protection: The reaction may not proceed to completion, leaving unreacted starting material which can complicate subsequent steps.

-

Premature Deprotection: The allyl ether protecting the phenolic hydroxyl group can be labile under certain conditions, leading to its unintended removal.

-

Difficult Deprotection: The final removal of the allyl groups using a palladium catalyst can be challenging due to catalyst poisoning or incomplete reaction.

Troubleshooting Recommendations:

-

Driving the Protection Reaction: To ensure complete protection, use a slight excess of allyl bromide and a suitable base (e.g., potassium carbonate). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Optimizing Deprotection: For the deprotection step, use a fresh, high-quality palladium catalyst. The solvent should be anhydrous and deoxygenated to ensure catalyst activity. The addition of an allyl scavenger, such as dimedone or morpholine, can prevent side reactions.

Esterification with 2-hydroxy-6-methyl-benzoic acid

Question: The esterification of my protected saphenic acid with 2-hydroxy-6-methyl-benzoic acid is giving a low yield. How can I improve the efficiency of this coupling reaction?

Answer: This esterification is a sterically hindered coupling, which is often a low-yielding step.

Common Challenges:

-

Steric Hindrance: The substituents on both the protected saphenic acid and the benzoic acid derivative can physically block the reaction from occurring efficiently.

-